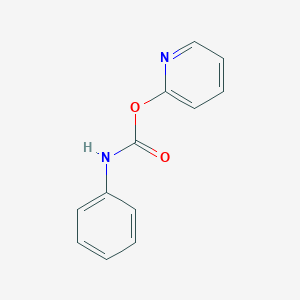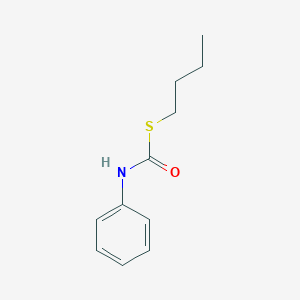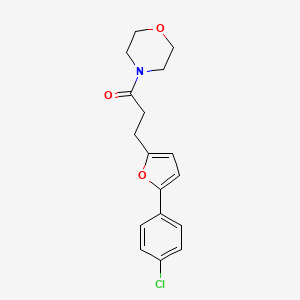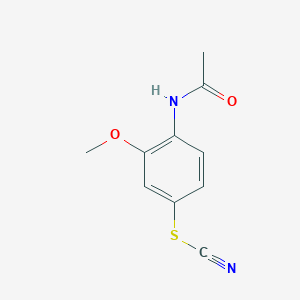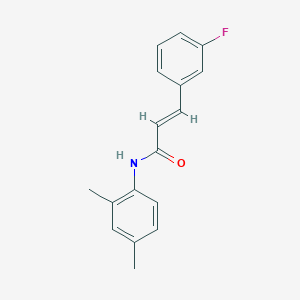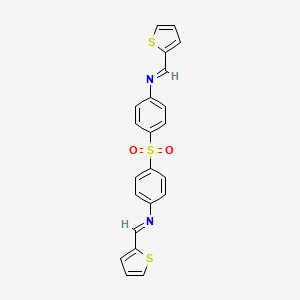
P-(N-(2-Thenylidene)amino)phenyl sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-(N-(2-Thenylidene)amino)phenyl sulfone is an organic compound with the molecular formula C22H16N2O2S3 and a molecular weight of 436.577 g/mol . This compound is part of a class of sulfones, which are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. Sulfones are known for their diverse applications in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of P-(N-(2-Thenylidene)amino)phenyl sulfone typically involves the condensation of 2-thenylideneamine with phenyl sulfone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
P-(N-(2-Thenylidene)amino)phenyl sulfone undergoes various types of chemical reactions, including:
Oxidation: The sulfone group can be oxidized to form sulfoxides or other higher oxidation state compounds.
Reduction: Reduction reactions can convert the sulfone group to sulfides or other lower oxidation state compounds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce sulfides .
Wissenschaftliche Forschungsanwendungen
P-(N-(2-Thenylidene)amino)phenyl sulfone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of P-(N-(2-Thenylidene)amino)phenyl sulfone involves its interaction with specific molecular targets. The sulfone group can form strong interactions with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to P-(N-(2-Thenylidene)amino)phenyl sulfone include:
- 4-(N-(2-Ethoxybenzylidene)amino)phenyl sulfone
- 4-(N-(4-Isopropylbenzylidene)amino)phenyl sulfone
- 4-(N-(4-Methoxybenzylidene)amino)phenyl sulfone
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the thenylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
102468-05-3 |
|---|---|
Molekularformel |
C22H16N2O2S3 |
Molekulargewicht |
436.6 g/mol |
IUPAC-Name |
1-thiophen-2-yl-N-[4-[4-(thiophen-2-ylmethylideneamino)phenyl]sulfonylphenyl]methanimine |
InChI |
InChI=1S/C22H16N2O2S3/c25-29(26,21-9-5-17(6-10-21)23-15-19-3-1-13-27-19)22-11-7-18(8-12-22)24-16-20-4-2-14-28-20/h1-16H |
InChI-Schlüssel |
ATGSMFVSXNRYQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N=CC4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


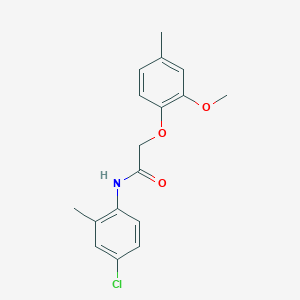
![2-[(Benzenesulfonyl)methyl]-3-methylbutan-1-ol](/img/structure/B11946053.png)
![Benz[a]anthracene, 4-chloro-7-methyl-](/img/structure/B11946055.png)
![2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid](/img/structure/B11946066.png)
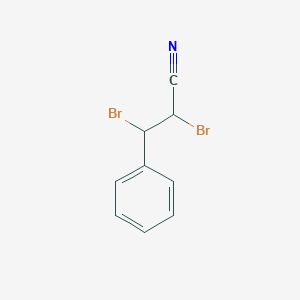
![Benzyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucinate](/img/structure/B11946074.png)
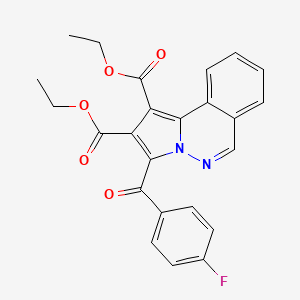
![Benzene, [2-(methylthio)ethoxy]-](/img/structure/B11946082.png)
